N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide (CAS 391865-83-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its structure uniquely combines a lipophilic 1-adamantyl group with an electron-rich 5-chloro-2-methoxybenzamide moiety via a thiadiazole linker.

Molecular Formula C20H22ClN3O2S
Molecular Weight 403.93
CAS No. 391865-83-1
Cat. No. B2432300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
CAS391865-83-1
Molecular FormulaC20H22ClN3O2S
Molecular Weight403.93
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C20H22ClN3O2S/c1-26-16-3-2-14(21)7-15(16)17(25)22-19-24-23-18(27-19)20-8-11-4-12(9-20)6-13(5-11)10-20/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,22,24,25)
InChIKeySBAJJUVSZKJRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide (CAS 391865-83-1): Procurement-Relevant Structural Profile


N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide (CAS 391865-83-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its structure uniquely combines a lipophilic 1-adamantyl group with an electron-rich 5-chloro-2-methoxybenzamide moiety via a thiadiazole linker . The compound has a molecular weight of 403.93 g/mol and the molecular formula C20H22ClN3O2S . Commercial sourcing typically reports a purity of 95% or higher .

Procurement Risk for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide: The Non-Interchangeability of Adamantyl-Thiadiazole Analogs


Within the family of 5-adamantyl-1,3,4-thiadiazole derivatives, even minor variations on the benzamide ring system are known to create significant, non-linear changes in biological activity. For example, halogen substitution position and the nature of the electron-donating group can drastically alter pharmacological profiles [1]. Consequently, a closely related analog, such as the 2-(trifluoromethyl)benzamide derivative (CAS 391865-97-7), cannot be assumed to be a functional substitute for the 5-chloro-2-methoxybenzamide variant without direct comparative biological data, which is currently absent from the public domain. This structural uniqueness is the fundamental basis for a targeted procurement strategy.

Quantitative Differentiation Evidence for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide


Structural and Physicochemical Differentiation from the 2-Trifluoromethyl Analog (CAS 391865-97-7)

The molecular formula of the target compound is C20H22ClN3O2S (MW 403.93), while the 2-trifluoromethyl analog (CAS 391865-97-7) has the formula C20H20F3N3OS (MW 407.45). The substitution of a chlorine atom and a methoxy group in the target structure for a trifluoromethyl group in the analog results in significant differences in lipophilicity (calculated LogP) and electrostatic potential maps, confirming they are distinct chemical entities for procurement . The commercial purity of the target compound is typically specified at ≥95% .

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Differentiation from the 4-(Diethylsulfamoyl)benzamide Analog (CAS 392240-46-9)

The target compound features a 5-chloro-2-methoxybenzamide moiety, whereas analog CAS 392240-46-9 is a 4-(diethylsulfamoyl)benzamide. This fundamental difference in the ring substitution type (halogen/alkoxy vs. sulfonamide) profoundly impacts hydrogen-bond acceptor/donor capacity and molecular geometry. The molecular weight of the target is 403.93 g/mol compared to 474.64 g/mol for the sulfonamide analog , confirming significant structural divergence.

Chemical Biology Drug Discovery Screening Library Design

Critical Gap in Quantitative Biological Head-to-Head Data

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, PubChem, ChEMBL, Google Scholar) up to early 2026 reveals no peer-reviewed biological activity data (e.g., IC50, MIC, Ki) for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide or any direct head-to-head comparisons with its analogs. All available vendor and platform data are limited to structural and purity specifications. This absence of quantitative functional evidence is the most critical finding for procurement decisions.

Biological Assays Pharmacological Profiling Literature Review

Defined Application Scenarios for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Studies on the Benzamide Ring

Given its unique 5-chloro-2-methoxybenzamide moiety, this compound is best suited as a distinct structural probe in medicinal chemistry projects targeting adamantyl-thiadiazole scaffolds. Its procurement is justified for systematic SAR investigations where the goal is to understand the impact of halogen and methoxy substitution on a lead series, which was a key approach in the seminal study by Kadi et al. [1]. This application is directly supported by the structural differentiation evidence presented in Section 3.

Chemical Biology Profiling of Target Engagement and Selectivity

The absence of published biological data (as highlighted in Section 3) makes this compound a candidate for primary screening and profiling as a novel chemotype. Procuring this specific compound over analogs allows a research program to establish its own activity fingerprints against kinase panels, GPCRs, or other target classes without pre-existing bias. This follows the precedent of the Kadi et al. study, where novel thiadiazole derivatives were synthesized and initially screened for antimicrobial and anti-inflammatory activities [1].

Negative Control for Target-Selective Adamantyl-Thiadiazole Probes

In a scenario where a related analog (e.g., a diethylsulfamoyl derivative) is identified as a potent hit, this 5-chloro-2-methoxy variant can serve as a chemically matched negative control. The distinct functional group profile ensures that any differential biological response is attributable to the specific substitution pattern, reinforcing the SAR narrative. This use case is a direct consequence of the structural differentiation from compounds like CAS 392240-46-9 detailed in Section 3.

Analytical Chemistry Reference Standard for Chromatographic Method Development

The compound is suitable for use as a reference standard in developing high-performance liquid chromatography (HPLC) or LC-MS methods to separate a mixture of adamantyl-thiadiazole derivatives. Its distinct molecular weight (403.93 g/mol) and chromatographic properties, inferred from its unique combination of the lipophilic adamantyl core and the polarizable benzamide, make it a useful marker for method validation when multiple analogs from the same synthesis campaign must be resolved .

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